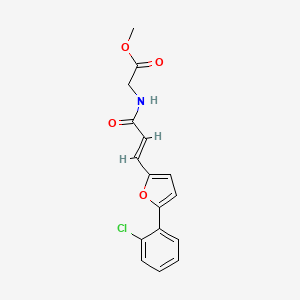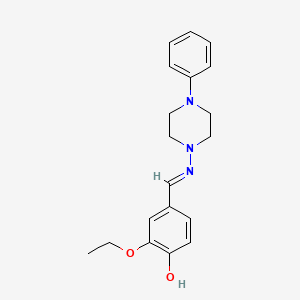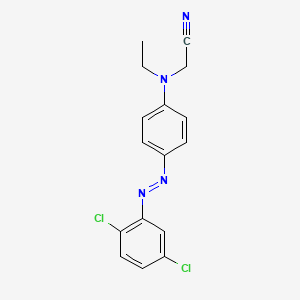
1,1'-Methylenebis(2,3,5,6-tetramethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with multiple methyl groups, making it highly symmetrical and stable. It is often used in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with 2,3,5,6-tetramethylbenzyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions to facilitate the formation of the desired product.
Industrial Production Methods:
Alkylation Reaction: The industrial production of this compound follows a similar route, where large-scale alkylation reactions are conducted in reactors designed to handle high temperatures and pressures. The use of continuous flow reactors ensures efficient production and high yields.
Purification: The crude product is then purified using techniques such as distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, depending on its specific interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene can be compared with other similar compounds such as:
1,2,3,5-Tetramethylbenzene: Similar in structure but differs in the position of methyl groups, leading to different chemical properties and reactivity.
1,2,4,5-Tetramethylbenzene: Shares the same core structure but lacks the additional benzyl group, resulting in different applications and reactivity.
Uniqueness:
- The presence of multiple methyl groups and the benzyl substitution confer unique stability and reactivity to 1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
6970-00-9 |
|---|---|
Molekularformel |
C21H28 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1,2,4,5-tetramethyl-3-[(2,3,5,6-tetramethylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H28/c1-12-9-13(2)17(6)20(16(12)5)11-21-18(7)14(3)10-15(4)19(21)8/h9-10H,11H2,1-8H3 |
InChI-Schlüssel |
WMMIAXPRAGKYLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


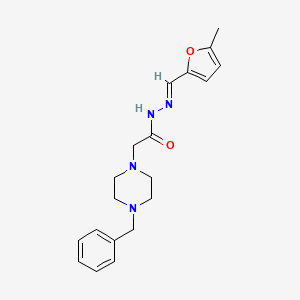
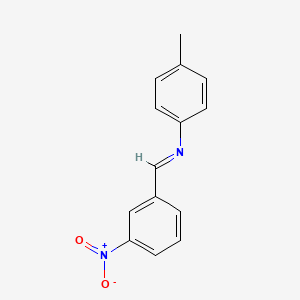
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)

![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
